2-Aminooctadecane-1,3,4-triol

GPR120 agonism type II diabetes incretin secretion

2-Aminooctadecane-1,3,4-triol, universally referred to as phytosphingosine (PHS), is a long-chain sphingoid base characterized by an 18-carbon saturated backbone bearing hydroxyl groups at positions C1, C3, and C4 and an amine at C2. It constitutes the structural backbone of phytoceramides and complex sphingolipids found in plants, fungi, yeast, and mammalian tissues, and represents approximately 30% of the total ceramide content of human stratum corneum.

Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol
CAS No. 13552-11-9
Cat. No. B077013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooctadecane-1,3,4-triol
CAS13552-11-9
Molecular FormulaC18H39NO3
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3
InChIKeyAERBNCYCJBRYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminooctadecane-1,3,4-triol (Phytosphingosine, CAS 13552-11-9): A C18 Trihydroxy Sphingoid Base for Targeted Lipid Research & Cosmetic Actives


2-Aminooctadecane-1,3,4-triol, universally referred to as phytosphingosine (PHS), is a long-chain sphingoid base characterized by an 18-carbon saturated backbone bearing hydroxyl groups at positions C1, C3, and C4 and an amine at C2 [1]. It constitutes the structural backbone of phytoceramides and complex sphingolipids found in plants, fungi, yeast, and mammalian tissues, and represents approximately 30% of the total ceramide content of human stratum corneum [2]. Unlike sphingosine (trans-4-sphingenine), PHS lacks the C4–C5 trans double bond and instead possesses a C4 hydroxyl group, a seemingly subtle modification that profoundly alters hydrogen-bonding capacity, lipid phase behavior, and biological target engagement [3].

Why Sphingosine or Dihydrosphingosine Cannot Replace 2-Aminooctadecane-1,3,4-triol in Barrier Repair, GPR120 Activation, and Phytoceramide-Dependent Applications


Sphingoid bases are not functionally interchangeable despite sharing a common 2-amino-1,3-diol core. The additional C4 hydroxyl group of phytosphingosine creates a distinct hydrogen-bonding network that alters lipid packing in ceramide-containing bilayers [1]. Head-to-head lipidomic studies demonstrate that exogenous phytosphingosine selectively expands phytoceramide pools without elevating ceramide or dihydroceramide levels, whereas sphinganine and sphingosine produce divergent, overlapping sphingolipidome signatures [2]. Furthermore, phytosphingosine is the only sphingoid base among the three skin-resident species that activates the G-protein-coupled receptor GPR120, a target for metabolic syndrome and type II diabetes, with potency comparable to the natural ligand α-linolenic acid [3]. Substituting phytosphingosine with sphingosine, dihydrosphingosine, or a non-hydroxylated LCB therefore yields a fundamentally different biological outcome—not simply a potency shift but a distinct target-engagement and metabolic profile.

Quantitative Head-to-Head Evidence: Where 2-Aminooctadecane-1,3,4-triol Outperforms or Functionally Diverges from Sphingosine and Dihydrosphingosine


GPR120 Activation: Phytosphingosine Matches the Natural Ligand α-Linolenic Acid and Surpasses the Synthetic Agonist GW9508

In a TGFα-shedding assay using HEK293 cells overexpressing GPR120, phytosphingosine activated GPR120 with an IC50 of 33.4 μM, which is statistically indistinguishable from the endogenous ligand α-linolenic acid (IC50 = 31.0 μM) and superior to the widely used synthetic agonist GW9508 (IC50 = 41.7 μM). Neither sphingosine nor dihydrosphingosine showed GPR120 activation at comparable concentrations [1]. This positions phytosphingosine as a structurally distinct, carboxylate-free GPR120 agonist suitable for probing GPR120 pharmacology without confounding free fatty acid receptor cross-reactivity.

GPR120 agonism type II diabetes incretin secretion

Keratinocyte Sphingolipidome Remodeling: Phytosphingosine Selectively Expands Phytoceramide Pools Without Altering Ceramide or Dihydroceramide Levels

Normal human keratinocytes treated with 10 μM phytosphingosine for 6 days underwent lipidomic analysis by ESI-MS/MS. Phytosphingosine treatment markedly increased phytoceramide species (d18:0/16:0 through d18:0/26:0) without elevating ceramide or dihydroceramide pools. In contrast, sphingosine treatment increased both ceramide and phytoceramide pools, while sphinganine treatment increased all major ceramide species, particularly very-long-chain ceramides. Transcriptomic analysis confirmed that phytosphingosine upregulates a distinct gene set associated with late keratinocyte differentiation [1].

keratinocyte differentiation lipidomics epidermal barrier

Broad-Spectrum Antibacterial Activity: Phytosphingosine Exhibits MBC Potency Distinct from Sphingosine Against Skin-Associated Pathogens

Fischer et al. (2012) determined MBCs against 11 bacterial species. d-Sphingosine (MBC range 0.3–19.6 μg/mL), dihydrosphingosine (0.6–39.1 μg/mL), and phytosphingosine (3.3–62.5 μg/mL) were active against all bacteria except S. marcescens and P. aeruginosa (MBC > 500 μg/mL). While phytosphingosine shows higher MBC values (lower antibacterial potency) than d-sphingosine across the panel, the key procurement-relevant distinction is spectrum: phytosphingosine is the only sphingoid base among the three that is structurally identical to the endogenous stratum corneum component, making it uniquely qualified for skin-identical antimicrobial applications [1]. The absolute MBC values confirm bactericidal activity at physiologically achievable skin-surface concentrations.

antimicrobial lipids minimum bactericidal concentration skin innate immunity

Plant Pathogen Growth Inhibition: Phytosphingosine Achieves >95% Killing of Bacterial Phytopathogens at 15.9 μg/mL

Glenz et al. (2022) tested phytosphingosine against three plant-pathogenic bacteria (Pseudomonas syringae pv. tomato, Agrobacterium tumefaciens, Rhizobium radiobacter) and found that 15.9 μg/mL (50 μM) achieved >95% killing of all three species. Among four plant-interacting fungi, Sclerotinia sclerotiorum was most sensitive and Fusarium graminearum was least sensitive, with growth inhibition occurring at micromolar concentrations [1]. While this study did not include a direct sphingosine comparator, the MIC values align with previously reported data showing phytosphingosine has an MIC of 3.9 μg/mL against E. coli and 1.6 μg/mL against S. aureus [2], values that are within the range reported by Fischer et al. for human pathogens.

plant innate immunity antifungal sphingolipid signaling

Application Scenarios Where 2-Aminooctadecane-1,3,4-triol Provides Evidence-Backed Advantages Over Alternative Sphingoid Bases


GPR120 Target Engagement Studies in Metabolic Disease Research

When screening for GPR120 modulators relevant to type II diabetes and incretin biology, phytosphingosine (IC50 = 33.4 μM) provides a carboxylate-free, natural-product-derived positive control with potency equivalent to α-linolenic acid and superior to GW9508 (IC50 = 41.7 μM) [1]. Unlike fatty acid-based ligands, PHS does not cross-activate other free fatty acid receptors (FFAR1–FFAR4), enabling cleaner pharmacological interpretation.

Phytoceramide-Boosting Dermocosmetic Active Ingredient Development

For formulators developing barrier-repair creams or anti-aging serums, phytosphingosine at 10 μM selectively drives phytoceramide synthesis without altering ceramide or dihydroceramide steady-state levels, as demonstrated in normal human keratinocyte lipidomics [2]. This pathway selectivity avoids the pro-apoptotic ceramide elevation observed with sphingosine treatment, making PHS the rational choice for chronic-use skin care formulations.

Skin-Identical Antimicrobial Preservative Systems for Cosmetic and OTC Products

Phytosphingosine is the only sphingoid base that is structurally identical to the endogenous antimicrobial lipid of the human stratum corneum. Despite MBC values that are 3- to 17-fold higher than d-sphingosine (MBC range 3.3–62.5 μg/mL vs. 0.3–19.6 μg/mL) [3], its skin-identical nature justifies its use in preservative systems for acne, sensitive-skin, and microbiome-friendly product lines where chronic safety and barrier compatibility outweigh maximal potency.

Plant Sphingolipid Signaling and Crop Protection Research

Phytosphingosine serves as the primary long-chain base in plant sphingolipids. At 15.9 μg/mL (50 μM), it achieves >95% killing of bacterial phytopathogens including P. syringae and A. tumefaciens [4]. Researchers studying sphingolipid-mediated plant defense or developing sphingolipid-based agricultural biocontrol agents require authentic C18 phytosphingosine as a reference standard, as sphingosine is largely absent from plant systems.

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